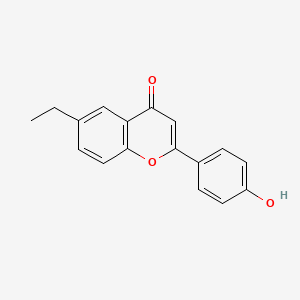
6-Ethyl-4'-hydroxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-4’-hydroxyflavone is a flavonoid compound characterized by its unique structural framework. Flavonoids are a class of natural products with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities . The compound’s structure consists of a 15-carbon skeleton with two phenyl rings and one oxacycle, making it a member of the flavone family .
准备方法
合成路线和反应条件: 6-乙基-4’-羟基黄酮可以通过多种方法合成。 一种有效的方法是使用 2-羟基苯乙酮,在碳酸钾和吡啶作为碱的存在下,用 4-取代的芳酰氯处理 . 这种一锅法能够得到高质量的黄酮衍生物 . 另一种方法是使用钯(II)催化的 2’-羟基二氢查耳酮氧化环化,这提供了一种合成黄酮和黄烷酮的通用路线 .
工业生产方法: 6-乙基-4’-羟基黄酮的工业生产通常涉及使用优化的反应条件的大规模合成,以确保高产率和纯度。 探索使用环保催化剂,例如 NaHSO4–SiO2,来解决催化剂成本、处理、安全和环境影响等问题 .
化学反应分析
反应类型: 6-乙基-4’-羟基黄酮会经历各种化学反应,包括:
氧化: 使用强氧化剂(如碘)将黄烷酮转化为黄酮.
还原: 在特定条件下将黄酮还原为黄烷酮.
取代: 涉及 4’ 位羟基的取代反应.
常用试剂和条件:
氧化: 碘,钯(II)催化剂.
还原: 氢化催化剂.
取代: 芳酰氯,碳酸钾,吡啶.
主要产物:
氧化: 来自黄烷酮的黄酮.
还原: 来自黄酮的黄烷酮.
取代: 各种 4’-取代的黄酮衍生物.
科学研究应用
Antioxidant Properties
6-Ethyl-4'-hydroxyflavone exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that flavonoids, including this compound, can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response. This selectivity suggests potential therapeutic applications for inflammatory diseases .
Antimicrobial Activity
this compound has demonstrated antimicrobial effects against a range of pathogens. Studies report its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations indicating significant antibacterial activity . Additionally, it has shown antifungal activity against various fungal strains .
Anticancer Potential
The compound has been investigated for its anticancer properties. It inhibits the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. For example, it has been reported to affect cervical (HeLa) and colon cancer (CaCo-2) cell lines . The mechanism involves interaction with specific molecular targets that regulate cell growth and survival pathways .
Synthesis and Mechanism of Action
Synthesis Methods
this compound can be synthesized through various chemical routes, including the reaction of 2-hydroxyacetophenones with substituted aroyl chlorides in the presence of bases like potassium carbonate and pyridine. This method allows for the introduction of specific functional groups that enhance the compound's biological activity .
Mechanism of Action
The biological activities of this compound are attributed to its ability to interact with multiple molecular targets. Its antioxidant properties are linked to the presence of hydroxyl groups that facilitate electron donation to free radicals. Furthermore, its anti-inflammatory and anticancer effects may involve modulation of signaling pathways such as PI3K/Akt/mTOR, which are critical in regulating cell proliferation and survival .
Industrial Applications
Pharmaceutical Development
Due to its bioactive properties, this compound is being explored as a potential lead compound for drug development aimed at treating oxidative stress-related diseases, inflammatory conditions, and cancer. Its ability to inhibit specific enzymes makes it a candidate for developing novel therapeutic agents .
Agricultural Use
Flavonoids like this compound are also being studied for their roles in plant defense mechanisms against pathogens. Their antimicrobial properties can be harnessed to develop natural pesticides or biocontrol agents in agriculture .
Case Studies
作用机制
6-乙基-4’-羟基黄酮的作用机制涉及其与各种分子靶标和途径的相互作用。 研究表明,它通过在 G2/M 期诱导细胞周期阻滞来抑制细胞迁移并诱导凋亡 . 此外,它会改变微管蛋白的聚合,使其成为一种有希望的微管解聚剂 .
类似化合物:
独特性: 6-乙基-4’-羟基黄酮由于其特定的取代模式而脱颖而出,该模式赋予其独特的生物活性
相似化合物的比较
Flavonols: Such as quercetin and kaempferol.
Flavanones: Such as naringenin and hesperetin.
Aurones: Such as sulfuretin.
Uniqueness: 6-Ethyl-4’-hydroxyflavone stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
生物活性
6-Ethyl-4'-hydroxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound belongs to the flavonoid family, characterized by a common structure that includes a chromen-4-one backbone. The presence of hydroxyl groups at specific positions on the aromatic rings significantly influences its biological properties, particularly its antioxidant and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An ethyl group at the 6-position.
- A hydroxyl group at the 4'-position.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The antioxidant activity of this compound is attributed to the presence of the hydroxyl group on the B-ring, which enhances its ability to donate electrons.
Table 1: Antioxidant Activity Comparison of Flavonoids
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways.
Case Study: In Vitro Anticancer Effects
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:
- Cell viability reduction : A decrease in cell viability by approximately 40% at a concentration of 50 µM.
- Apoptosis induction : Increased levels of caspase-3 activity were observed, indicating apoptosis activation.
Antiviral Activity
Flavonoids, including this compound, have been reported to possess antiviral properties. They can interfere with viral replication and enhance immune responses against viral infections.
Table 2: Antiviral Activity of Selected Flavonoids
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Influenza A | 30 | |
| Baicalein | Herpes Simplex | 25 | |
| Quercetin | HIV | 20 |
Anti-inflammatory Effects
The anti-inflammatory properties of flavonoids are well-documented. This compound has been shown to inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB.
属性
CAS 编号 |
288401-02-5 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
6-ethyl-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O3/c1-2-11-3-8-16-14(9-11)15(19)10-17(20-16)12-4-6-13(18)7-5-12/h3-10,18H,2H2,1H3 |
InChI 键 |
IJVRKIILZBMDDH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















